molecular formula C23H24N4 B1615395 Tampramine CAS No. 83166-17-0

Tampramine

Cat. No.: B1615395
CAS No.: 83166-17-0
M. Wt: 356.5 g/mol
InChI Key: WRHGGQFJPWBBTG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tampramine, also known as AHR-9,377, is a tricyclic antidepressant (TCA) that was developed in the 1980s but was never marketed . Despite being a TCA, it acts as a selective norepinephrine reuptake inhibitor . This means that its primary target is the norepinephrine transporter (NET) . The NET is responsible for the reuptake of norepinephrine, a neurotransmitter, from the synaptic cleft back into the presynaptic neuron.

Mode of Action

This compound interacts with its target, the NET, by binding to it and inhibiting its function . This inhibition prevents the reuptake of norepinephrine, leading to an increased concentration of this neurotransmitter in the synaptic cleft . The increased presence of norepinephrine enhances its signaling, which can lead to various downstream effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the norepinephrine signaling pathway . By inhibiting the reuptake of norepinephrine, this compound enhances the signaling of this neurotransmitter. Norepinephrine plays a crucial role in attention and responding actions in the brain, and it is also involved in the body’s “fight or flight” response. Therefore, the enhancement of norepinephrine signaling can lead to various downstream effects, potentially including an improvement in mood disorders like depression .

Pharmacokinetics

As a tricyclic antidepressant, it is likely that this compound would be well-absorbed orally, widely distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . These properties would impact the bioavailability of this compound, determining how much of the drug reaches the systemic circulation and thus its efficacy .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of norepinephrine signaling . This can lead to various downstream effects, potentially including an improvement in mood disorders like depression .

Preparation Methods

Tampramine can be synthesized through a multi-step process involving the preparation of substituted 2-aminobenzophenones from substituted anilines. The anilines are first protected as acetanilides by reaction with acetic anhydride. These are then benzoylated with (trichloromethyl)benzene in the presence of aluminum-generated 2-acetamidobenzophenone. Finally, the acetyl group is removed from the amino group to provide the substituted 2-aminobenzophenones . This method is practical and convenient, yielding moderate to good results.

Chemical Reactions Analysis

Tampramine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace leaving groups in the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

N,N-dimethyl-3-(6-phenylpyrido[2,3-b][1,4]benzodiazepin-11-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4/c1-26(2)16-9-17-27-21-14-7-6-12-19(21)22(18-10-4-3-5-11-18)25-20-13-8-15-24-23(20)27/h3-8,10-15H,9,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHGGQFJPWBBTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2C(=NC3=C1N=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00232203
Record name Tampramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00232203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83166-17-0
Record name Tampramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83166-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tampramine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083166170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tampramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00232203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAMPRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47GSE5RM8N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

[2-[[3-(Dimethylamino)propyl](3-amino-2-pyridinyl)amino]phenyl]phenylmethanone from Example 21a is refluxed in excess acetic acid or in toluene solution containing a catalytic amount of p-toluene sulfonic acid to give a solution of the title compound.
Name
[2-[[3-(Dimethylamino)propyl](3-amino-2-pyridinyl)amino]phenyl]phenylmethanone
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Synthesis routes and methods II

Procedure details

To a stirred solution of 3.3 g of crude [2-[[3-(dimethylamino)propyl](3-nitro-2-pyridinyl)amino]phenyl]phenylmethanone obtained in Example (8c) in 20 ml of acetic acid at 65° C. was added portionwise 6.6 g of iron powder. The reaction was exothermic at the beginning, the temperature rising to 90° C. Thereafter the temperature was controlled at 85° C. for 1 hr. The mixture was filtered through celite and washed with acetic acid and methanol. The filtrate and washes were combined and evaporated and the residue was dissolved in methanol. The solution was filtered to remove insoluble iron acetate. The filtrate was evaporated and the residue dissolved in water/methylene chloride and made basic with sodium hydroxide and potassium carbonate. The mixture was mixed with celite and filtered through celite. The aqueous layer of the filtrate was extracted twice with methylene chloride which had been used to wash the cake. The combined methylene chloride solution was washed once with NaCl solution, dried and treated with charcoal, filtered and evaporated to give a black foam weighing 1.63 g (46%). The foam was dissolved in isopropyl alcohol. The solution was treated with charcoal and the mixture was filtered into a solution of 0.7 g fumaric acid in isopropyl alcohol. This solution was again treated with charcoal and filtered. Chemical ionization mass spectral analysis and thin-layer chromatography confirmed the presence of the title compound.
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[2-[[3-(dimethylamino)propyl](3-nitro-2-pyridinyl)amino]phenyl]phenylmethanone
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Synthesis routes and methods III

Procedure details

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CN(C)CCCN(c1ccccc1C(=O)c1ccccc1)c1ncccc1[N+](=O)[O-]
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Synthesis routes and methods IV

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CN(C)CCCN(c1ccccc1C(=O)c1ccccc1)c1ncccc1N
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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